molecular formula C13H17ClN2 B195849 左美托咪定 CAS No. 190000-46-5

左美托咪定

货号: B195849
CAS 编号: 190000-46-5
分子量: 236.74 g/mol
InChI 键: VPNGEIHDPSLNMU-RFVHGSKJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

左美托咪定 (盐酸盐) 是美托咪定的左旋对映体,美托咪定是一种以其强效镇静和镇痛特性而闻名的化合物。美托咪定是两种立体异构体的消旋混合物:左美托咪定和右美托咪定。 左美托咪定本身在单独给药时不会诱导镇静或镇痛,但可以调节右美托咪定的作用 .

科学研究应用

左美托咪定 (盐酸盐) 具有广泛的科学研究应用:

    化学: 它被用作分析化学中的参考标准,用于开发和验证分析方法。

    生物学: 研究该化合物与生物系统的相互作用,特别是它对 α-2 肾上腺素能受体的影响。

    医学: 虽然左美托咪定本身不会诱导镇静,但它与右美托咪定结合使用,以调节兽医医学中的效果。

    工业: 左美托咪定用于兽用麻醉剂和镇静剂的配制

作用机制

左美托咪定 (盐酸盐) 主要通过其与 α-2 肾上腺素能受体的相互作用发挥作用。通过与这些受体结合,它抑制去甲肾上腺素的释放,从而降低交感神经张力并减弱神经内分泌和血液动力学反应。 这种机制类似于右美托咪定的机制,尽管左美托咪定本身不会诱导镇静或镇痛 .

生化分析

Biochemical Properties

Levomedetomidine interacts primarily with α2-adrenergic receptors. These receptors are G protein-coupled receptors that inhibit adenylate cyclase activity, reducing cyclic AMP levels and leading to decreased cellular activity. Levomedetomidine’s interaction with these receptors does not induce sedation or analgesia but modulates the effects of dexmedetomidine . Additionally, levomedetomidine has been shown to interact with various enzymes and proteins involved in metabolic pathways, including UDP-glucuronosyltransferases (UGTs) and cytochrome P450 enzymes .

Cellular Effects

Levomedetomidine influences various cellular processes, particularly those related to the central nervous system. It acts as an inverse agonist, uncoupling active α2-adrenergic receptors and decreasing intracellular calcium levels, which inhibits cyclic AMP function . This modulation affects cell signaling pathways, gene expression, and cellular metabolism. In human cell cultures, levomedetomidine has been shown to reduce the sedative effects of dexmedetomidine, making its effects more predictable and minimizing cardiovascular side effects .

Molecular Mechanism

At the molecular level, levomedetomidine exerts its effects by binding to presynaptic α2-adrenergic receptors, inhibiting the release of norepinephrine and terminating the propagation of pain signals . This binding interaction leads to a decrease in sympathetic tone and modulation of neurotransmitter release. Levomedetomidine’s molecular mechanism also involves the inhibition of adenylate cyclase, reducing cyclic AMP levels and altering gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of levomedetomidine change over time. Studies have shown that levomedetomidine does not cause significant behavioral changes when administered alone . When co-administered with dexmedetomidine, it enhances the bradycardia and reduces the sedative and analgesic effects associated with dexmedetomidine . The stability and degradation of levomedetomidine in laboratory settings have not been extensively studied, but its long-term effects on cellular function are minimal when administered alone .

Dosage Effects in Animal Models

The effects of levomedetomidine vary with different dosages in animal models. At higher doses, levomedetomidine enhances the bradycardia and reduces the sedative and analgesic effects of dexmedetomidine . It does not induce significant behavioral changes when administered alone. In mice, the combination of levomedetomidine with ketamine did not produce deep surgical anesthesia consistently, indicating that the dosage and combination with other anesthetics are crucial for its effectiveness .

Metabolic Pathways

Levomedetomidine is metabolized primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) and to a lesser extent by cytochrome P450 enzymes . The hepatic clearance of levomedetomidine is higher compared to dexmedetomidine, with a small contribution from P450 enzymes . This metabolic pathway ensures that levomedetomidine is efficiently processed and eliminated from the body.

Transport and Distribution

Levomedetomidine is transported and distributed within cells and tissues through interactions with α2-adrenergic receptors . These receptors are concentrated in the central nervous system, particularly in the locus coeruleus of the brainstem, where they modulate sympathetic tone and neurotransmitter release . Levomedetomidine’s distribution is influenced by its binding to these receptors, leading to its localization in specific tissues.

Subcellular Localization

The subcellular localization of levomedetomidine is primarily within the central nervous system, where it targets α2-adrenergic receptors in the locus coeruleus . This localization is crucial for its activity, as it modulates neurotransmitter release and sympathetic tone. Levomedetomidine does not undergo significant post-translational modifications or targeting signals that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件

左美托咪定 (盐酸盐) 的制备涉及多个步骤。一种常见的方法从 2,3-二甲基-氯乙基苯作为原料开始。该化合物与镁反应形成格氏试剂,然后在路易斯酸(如四氯化钛)的作用下与 N-TMS 咪唑发生傅克反应,生成美托咪定。然后使用 L-(+)-酒石酸在乙醇中拆分消旋混合物,得到右旋和左旋对映体。 然后通过将左旋对映体与乙酸乙酯中的盐酸反应,然后重结晶,将其转化为盐酸盐,得到最终产物 .

工业生产方法

左美托咪定 (盐酸盐) 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该过程涉及更少的步骤和更简单的操作,以确保效率和成本效益。 使用连续流反应器和自动化系统可以进一步提高合成方法的可扩展性和可重复性 .

化学反应分析

反应类型

左美托咪定 (盐酸盐) 可以进行各种化学反应,包括:

    氧化: 该化合物在特定条件下可以被氧化形成相应的氧化物。

    还原: 还原反应可以将左美托咪定转化为其还原形式。

    取代: 左美托咪定中的咪唑环可以参与取代反应,其中官能团被其他基团取代。

常用试剂和条件

    氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

    还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。

    取代: 卤素和烷基化剂等试剂用于取代反应。

主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生氧化物,而还原可以产生左美托咪定的还原形式。 取代反应可以导致各种取代咪唑衍生物 .

相似化合物的比较

类似化合物

    右美托咪定: 美托咪定的右旋对映体,以其强效镇静和镇痛作用而闻名。

    美托咪定: 左美托咪定和右美托咪定的消旋混合物。

    克隆丁: 另一种具有类似药理特性的 α-2 肾上腺素能激动剂。

独特性

左美托咪定的独特之处在于,与右美托咪定不同,它在单独给药时不会诱导镇静或镇痛。 它可以调节右美托咪定的作用,使其在联合治疗中具有价值。 此特性使其与其他 α-2 肾上腺素能激动剂区别开来 .

属性

IUPAC Name

5-[(1R)-1-(2,3-dimethylphenyl)ethyl]-1H-imidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNGEIHDPSLNMU-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)[C@@H](C)C2=CN=CN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190000-46-5
Record name Levomedetomidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190000465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEVOMEDETOMIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ME8LX4A7B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levomedetomidine hydrochloride
Reactant of Route 2
Levomedetomidine hydrochloride
Reactant of Route 3
Levomedetomidine hydrochloride
Reactant of Route 4
Reactant of Route 4
Levomedetomidine hydrochloride
Reactant of Route 5
Levomedetomidine hydrochloride
Reactant of Route 6
Levomedetomidine hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。